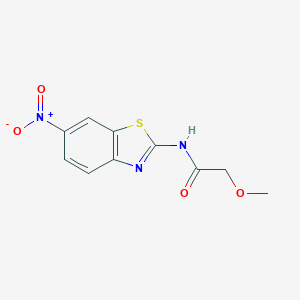![molecular formula C18H19N5O B255197 N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine is a chemical compound that has been widely studied for its potential applications in scientific research. It is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been investigated extensively.
Mecanismo De Acción
The mechanism of action of N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. The compound has also been shown to induce apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine in lab experiments is its potential use in the treatment of inflammatory diseases and cancer. The compound has been shown to have anti-inflammatory and anticancer properties, making it a promising candidate for further research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine. One direction is the investigation of its potential use in the treatment of inflammatory diseases and cancer. Further studies are needed to determine the optimal dosage and administration of the compound. Another direction is the investigation of its mechanism of action, which is not fully understood. Additionally, more research is needed to determine the safety and toxicity of the compound in humans.
Métodos De Síntesis
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine has been synthesized using several methods, including the reaction of 4-morpholin-4-ylbenzaldehyde with 1H-benzimidazole-2-amine in the presence of a catalyst. Another method involves the reaction of 4-morpholin-4-ylbenzaldehyde with 1H-benzimidazole-2-amine in the presence of a strong base. The yield of the compound varies depending on the method used.
Aplicaciones Científicas De Investigación
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine |
|---|---|
Fórmula molecular |
C18H19N5O |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C18H19N5O/c1-2-4-17-16(3-1)20-18(21-17)22-19-13-14-5-7-15(8-6-14)23-9-11-24-12-10-23/h1-8,13H,9-12H2,(H2,20,21,22)/b19-13- |
Clave InChI |
MSFTUFAPLCOSMM-UYRXBGFRSA-N |
SMILES isomérico |
C1COCCN1C2=CC=C(C=C2)/C=N\NC3=NC4=CC=CC=C4N3 |
SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC3=NC4=CC=CC=C4N3 |
SMILES canónico |
C1COCCN1C2=CC=C(C=C2)C=NNC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255116.png)


![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255123.png)
![3-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)propan-1-ol](/img/structure/B255126.png)
![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)

![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)
![5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)